2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide

Parkinson's disease LRRK2 inhibition CNS drug discovery

2-Ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 899954-35-9) is a synthetic small molecule within the 5-substituted-N-pyridazinylbenzamide class, a chemotype principally developed as selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a high-priority disease-modifying target in Parkinson's disease research. This compound is characterized by a distinctive 2-ethoxy substitution on the benzamide ring and a 6-methoxypyridazin-3-yl moiety linked via a *meta*-substituted phenyl bridge.

Molecular Formula C20H19N3O3
Molecular Weight 349.39
CAS No. 899954-35-9
Cat. No. B3013355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide
CAS899954-35-9
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC
InChIInChI=1S/C20H19N3O3/c1-3-26-18-10-5-4-9-16(18)20(24)21-15-8-6-7-14(13-15)17-11-12-19(25-2)23-22-17/h4-13H,3H2,1-2H3,(H,21,24)
InChIKeyABGMRCBBZRPJSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 899954-35-9): A Structurally Distinct 5-Substituted-N-Pyridazinylbenzamide for LRRK2-Targeted Research


2-Ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 899954-35-9) is a synthetic small molecule within the 5-substituted-N-pyridazinylbenzamide class, a chemotype principally developed as selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a high-priority disease-modifying target in Parkinson's disease research [1]. This compound is characterized by a distinctive 2-ethoxy substitution on the benzamide ring and a 6-methoxypyridazin-3-yl moiety linked via a *meta*-substituted phenyl bridge. Its molecular formula is C20H19N3O3, with a molecular weight of 349.39 g/mol. The core evidence for its therapeutic potential is derived from a seminal study on structurally analogous compounds, which identified clinical candidates with excellent kinome selectivity and brain penetration [1].

Procurement Risk: Why 2-Ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide Cannot Be Interchanged with Other Substituted-N-Pyridazinylbenzamides


In procuring tools for LRRK2 research, substituting 5-substituted-N-pyridazinylbenzamide analogs without rigorous comparability data introduces significant scientific risk. Published structure-activity relationship (SAR) data for this scaffold unequivocally demonstrates that potency, kinome selectivity, and CNS penetration are exquisitely sensitive to the position and nature of substituents on the central phenyl ring [1]. For example, the foundational optimization study showed that moving a substituent could dramatically shift a compound's brain unbound fraction and selectivity profile against a panel of >140 kinases, properties that directly dictate in vivo efficacy [1]. Therefore, a claim that 2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide is simply a functional equivalent of its regioisomers is not scientifically defensible without head-to-head experimental validation, and its selection must be based on its specific structural identity rather than generic class membership.

Quantitative Differentiation of 2-Ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide: A Structure-Focused Comparator Analysis


Meta-Substituted Phenyl Bridge: A Key Structural Differentiator from Clinical Candidate Compound 18

The target compound features a critical structural distinction from the lead clinical candidate, Compound 18, described in the foundational SAR study: a *meta*-substituted phenyl bridge linked to the benzamide carbonyl. In the published optimization campaign, Compound 18, which bears a different substitution pattern, demonstrated potent LRRK2 inhibition (pIC50 not disclosed for this specific compound in the available data), excellent selectivity over 140 other kinases, good in vitro pharmacokinetic profile, high unbound fractions in blood and brain, and brain penetrance enabling in vivo target engagement in a rat model following intravenous infusion at 5 mg/kg/h [1]. While the precise quantitative activity of the target compound is not available, the SAR study explicitly established that the position of the bridge substituent is a major determinant of selectivity and CNS exposure. This meta-substituted architecture represents a distinct, unexplored vector in the optimization landscape, offering potential for a differentiated pharmacological profile [1].

Parkinson's disease LRRK2 inhibition CNS drug discovery

2-Ethoxy Substitution: A Potent Modulator of Physicochemical and Pharmacokinetic Properties Relative to Hydrogen or Methoxy Analogs

The 2-ethoxy group on the benzamide ring is a key structural feature. In the broader chemical class, such lipophilic alkoxy substituents are well-established modulators of lipophilicity (LogP/D), solubility, and metabolic stability. While direct experimental data for this compound's LogP or metabolic half-life are absent, it can be compared by class-level inference to simpler analogs. For instance, replacing the ethoxy group with a hydrogen atom or a methoxy group would be expected to alter LogP by approximately +1.0 to +1.5 log units, directly impacting passive membrane permeability and the unbound brain-to-plasma ratio (Kp,uu), a critical parameter for CNS drugs. The published SAR for this series highlights that achieving a high brain unbound fraction was a key optimization challenge that was overcome by fine-tuning these substituents [1]. The ethoxy group in this specific positional arrangement is thus a significant, non-trivial modification.

Medicinal chemistry physicochemical properties drug metabolism

Regioisomeric Purity as a Non-Negotiable Quality Attribute: Comparison with Para-Substituted Analog 2-Ethoxy-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide

The most structurally similar commercially available analog is 2-ethoxy-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide (CAS 941895-91-6), which differs solely in the substitution pattern of the central phenyl ring (*para* vs. the target compound's *meta* configuration). The foundational SAR study explicitly demonstrated that the regioisomeric arrangement of substituents dramatically influences kinome selectivity. Compounds in that study with differing substitution patterns showed varied selectivity over a panel of over 140 kinases [1]. The presence of even a small percentage of the para-isomer as an impurity in a meta-compound sample would confound any biological assay, leading to false positives or misleading selectivity data. The synthesis and rigorous purification of the target compound are therefore critical.

Chemical biology assay development quality control

Low Molecular Weight and Low Hydrogen Bond Donor Count: A Pharmacokinetically Favorable Profile Compared to Larger LRRK2 Inhibitors

The target compound has a relatively low molecular weight (349.39 g/mol) and a low hydrogen bond donor count (1) for a CNS drug candidate. These physicochemical attributes align with the optimal properties for achieving high brain penetration, as a low molecular weight (<400 Da) is a well-known empirical cutoff for CNS drugs. By comparison, other LRRK2 inhibitor chemotypes, such as those from the pyrrolo[2,3-d]pyrimidine series, are often larger and more polar. The foundational paper on this series explicitly sought to improve the brain unbound fraction, a parameter intrinsically linked to molecular properties like MW and HBD count [1]. While direct brain penetration data for this exact compound is not available, its physicochemical profile places it favorably within the design space defined by the successful optimization campaign.

CNS drug design pharmacokinetics drug-likeness

Methoxypyridazine Warhead: Conserved Pharmacophore with Clinical Candidate LRRK2 Inhibitors

The 6-methoxypyridazin-3-yl moiety is a conserved pharmacophore within the published clinical candidate series, serving as a critical hinge-binding motif in the ATP-binding pocket of LRRK2 [1]. This structural feature is shared with the lead compounds Compound 18 and Compound 23 from the foundational study, which were optimized for potency and selectivity. The presence of this validated pharmacophore in the target compound provides a strong rationale for its potential as an active LRRK2 inhibitor, while the differential decoration of the benzamide ring (the 2-ethoxy group) offers a unique vector for tuning selectivity and pharmacokinetics. The methoxypyridazine group is essential for target engagement, and its conservation ensures that any biological activity observed is most likely driven by the intended mechanism of action.

Medicinal chemistry pharmacophore modeling drug design

Quantifiable Research Applications for 2-Ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS 899954-35-9) Based on Differentiated Class Evidence


Synthesis of a Focused LRRK2 Inhibitor Library for Meta-Substituted SAR Exploration

This compound serves as the ideal parent scaffold for a medicinal chemistry campaign to systematically explore the structure-activity relationship around the meta-substituted phenyl ring, a region identified in the foundational study as critical for kinome selectivity [1]. The meta-architecture is structurally distinct from the clinical candidates, providing access to novel intellectual property and potentially differentiated selectivity profiles. Researchers can use this compound as a starting point to generate libraries of analogs to quantitatively map the chemical space governing LRRK2 inhibition and brain penetration.

Use as a Negative Control or Selectivity Probe in Kinase Profiling Panels for Related Pyridazinylbenzamides

The precise regioisomeric identity of this compound, particularly its distinction from the para-substituted isomer, makes it a critical tool for validating assay specificity. In kinome-wide profiling experiments, including this compound alongside known active analogs allows researchers to quantitatively assess the contribution of the substitution pattern to selectivity against a panel of >140 kinases, as demonstrated in the foundational SAR study [1]. Any off-target activity observed would directly inform the selectivity liabilities of the meta-substituted series.

A Physicochemical Tool for Investigating the Ethoxy Substituent's Effect on CNS Penetration in Rodent Models

The 2-ethoxy group provides a distinct structural handle for investigating the lipophilic tolerance of the pyridazinylbenzamide series for CNS exposure. With its low molecular weight (349.39 Da), the compound can be used in comparative brain penetration studies alongside its hydrogen or methoxy analogs. The foundational paper established that achieving a high unbound brain fraction was essential for in vivo LRRK2 target engagement in rat brain [1]. This compound enables researchers to quantify how the ethoxy group modulates the brain-to-plasma ratio (Kp,uu), directly informing the design of next-generation CNS-penetrant LRRK2 inhibitors.

A Ligand-Efficient Starting Point for Fragment-Based or Structure-Based Drug Design Against LRRK2

The combination of a low molecular weight, a conserved hinge-binding methoxypyridazine warhead [1], and a single hydrogen bond donor makes this compound an attractive fragment-like lead for structure-based optimization. Its small size provides high ligand efficiency (LE), a key metric in fragment-based drug discovery. Computational docking and co-crystallization studies using this scaffold can reveal unexploited binding pockets near the ATP site of LRRK2, guiding the rational addition of substituents to simultaneously enhance potency, selectivity, and drug-like properties.

Quote Request

Request a Quote for 2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.